![molecular formula C8H8S2 B1223736 3,4-ジメチルチエノ[2,3-b]チオフェン CAS No. 175202-58-1](/img/structure/B1223736.png)

3,4-ジメチルチエノ[2,3-b]チオフェン

概要

説明

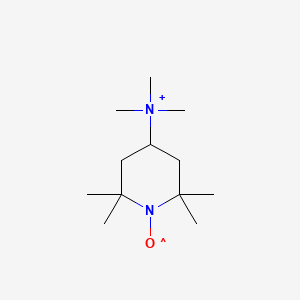

3,4-Dimethylthieno[2,3-b]thiophene, also known as 3,4-Dimethylthieno[2,3-b]thiophene, is a useful research compound. Its molecular formula is C8H8S2 and its molecular weight is 168.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dimethylthieno[2,3-b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylthieno[2,3-b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

新規ビス-[1,3,4]チアジアゾールおよびビスチアゾール誘導体の合成

3,4-ジメチルチエノ[2,3-b]チオフェンは、いくつかの新規ビス-[1,3,4-チアジアゾール]およびビスチアゾール誘導体の合成に使用されてきました . これらの誘導体は、抗菌評価において有望な結果を示しています .

抗菌研究

3,4-ジメチルチエノ[2,3-b]チオフェンは、抗菌研究で使用されてきました。 この化合物から合成された生成物は、抗菌評価において有望な結果を示しました .

生物活性化合物の開発

3,4-ジメチルチエノ[2,3-b]チオフェンを含むチオフェン系アナログは、医薬分野でさまざまな目的のために開発されてきました . それらは、潜在的な生物活性化合物のクラスとして試験されています .

抗腫瘍用途

3,4-ジメチルチエノ[2,3-b]チオフェンを含むチエノチオフェン誘導体は、潜在的な抗腫瘍薬として試験されています .

抗ウイルス用途

3,4-ジメチルチエノ[2,3-b]チオフェンを含むチエノチオフェン誘導体は、潜在的な抗ウイルス薬として試験されています .

抗生物質用途

3,4-ジメチルチエノ[2,3-b]チオフェンを含むチエノチオフェン誘導体は、潜在的な抗生物質薬として試験されています .

抗緑内障用途

3,4-ジメチルチエノ[2,3-b]チオフェンを含むチエノチオフェン誘導体は、潜在的な抗緑内障薬として試験されています .

血小板凝集阻害剤

3,4-ジメチルチエノ[2,3-b]チオフェンを含むチエノチオフェン誘導体は、潜在的な血小板凝集阻害剤として試験されています .

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3,4-Dimethylthieno[2,3-b]thiophene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes like oxidases and peroxidases. These interactions often involve the catalytic oxidation of substrates, where 3,4-Dimethylthieno[2,3-b]thiophene acts as a ligand or a cofactor, facilitating the biochemical reactions .

Cellular Effects

The effects of 3,4-Dimethylthieno[2,3-b]thiophene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,4-Dimethylthieno[2,3-b]thiophene can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular homeostasis .

Molecular Mechanism

At the molecular level, 3,4-Dimethylthieno[2,3-b]thiophene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved. Additionally, 3,4-Dimethylthieno[2,3-b]thiophene can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethylthieno[2,3-b]thiophene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dimethylthieno[2,3-b]thiophene retains its structural integrity in various conditions, including aqueous and acidic environments. Prolonged exposure to certain conditions can lead to its degradation, affecting its efficacy and biochemical activity .

Dosage Effects in Animal Models

The effects of 3,4-Dimethylthieno[2,3-b]thiophene vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

3,4-Dimethylthieno[2,3-b]thiophene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Its interactions with enzymes such as oxidases and peroxidases play a significant role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,4-Dimethylthieno[2,3-b]thiophene is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s transport and distribution are crucial for its biochemical activity and efficacy .

Subcellular Localization

The subcellular localization of 3,4-Dimethylthieno[2,3-b]thiophene is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

3,4-dimethylthieno[2,3-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S2/c1-5-3-9-8-7(5)6(2)4-10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRGJNXSXWLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384851 | |

| Record name | 3,4-dimethylthieno[2,3-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-58-1 | |

| Record name | 3,4-Dimethylthieno[2,3-b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethylthieno[2,3-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Dimethylthieno[2,3-b]thiophene?

A1: 3,4-Dimethylthieno[2,3-b]thiophene has a molecular formula of C8H8S2 and a molecular weight of 168.28 g/mol. []

Q2: Is there any spectroscopic data available for 3,4-Dimethylthieno[2,3-b]thiophene?

A2: Yes, 1H NMR data for various derivatives of 3,4-Dimethylthieno[2,3-b]thiophene are available. For example, in the synthesis of dithia-bridged cyclophanes, the 1H NMR spectrum helps identify characteristic peaks, including those from the methyl groups, bridge methylene protons, and aromatic protons. []

Q3: What is known about the stability of 3,4-Dimethylthieno[2,3-b]thiophene derivatives?

A3: Research suggests that incorporating 3,4-Dimethylthieno[2,3-b]thiophene into metal-organic frameworks (MOFs) results in materials with good thermal stability. For instance, lanthanide-based MOFs containing this moiety remained stable up to temperatures exceeding 300°C. []

Q4: What are some applications of 3,4-Dimethylthieno[2,3-b]thiophene derivatives?

A4: Derivatives of 3,4-Dimethylthieno[2,3-b]thiophene have been explored for various applications, including:

- Luminescent sensors: Metal-organic frameworks incorporating 3,4-Dimethylthieno[2,3-b]thiophene demonstrate potential as fluorescent sensors for detecting specific metal ions, such as Fe3+, in solution. [, ]

- Proton conductors: Lanthanide-based MOFs containing this group exhibited high proton conductivity, highlighting their potential in electrochemical devices. []

- Antimicrobial agents: Several synthesized thieno[2,3-b]thiophene derivatives, including those with the 3,4-dimethyl substitution, showed promising in vitro antimicrobial activity against various bacterial and fungal strains. [, ]

Q5: How does the structure of 3,4-Dimethylthieno[2,3-b]thiophene contribute to its properties?

A5: The planar structure and electron-rich nature of the thieno[2,3-b]thiophene core, combined with the methyl substituents in 3,4-Dimethylthieno[2,3-b]thiophene, contribute to its unique properties. These include:

- Strong π-π interactions: These interactions are crucial for the formation of well-ordered supramolecular structures, such as those observed in some MOFs. []

- Luminescent properties: The conjugated system within the thieno[2,3-b]thiophene unit facilitates electron delocalization, contributing to its luminescent behavior. []

- Coordination ability: The sulfur atoms in the thieno[2,3-b]thiophene ring can act as Lewis acid sites, enabling coordination with metal ions to form metal-organic frameworks. [, ]

Q6: What are the advantages of using 3,4-Dimethylthieno[2,3-b]thiophene as a building block in materials?

A6: The use of 3,4-Dimethylthieno[2,3-b]thiophene as a building block in material science offers several advantages:

- Structural versatility: It can be easily functionalized and incorporated into various molecular architectures, leading to diverse material properties. [, ]

- Tunable properties: The electronic and optical properties can be finely tuned by modifying the substituents on the thienothiophene core, allowing for tailored material design. []

- Potential for scalability: Synthetic routes to 3,4-Dimethylthieno[2,3-b]thiophene and its derivatives are well-established, making it a viable option for large-scale production. []

Q7: What are some future research directions for 3,4-Dimethylthieno[2,3-b]thiophene and its derivatives?

A7: Future research could explore:

- In-depth structure-property relationships: Further investigation is needed to fully understand how specific structural modifications of 3,4-Dimethylthieno[2,3-b]thiophene affect the properties of the resulting materials. [, ]

- Optimization for specific applications: Tailoring the properties of 3,4-Dimethylthieno[2,3-b]thiophene-based materials for specific applications, such as targeted drug delivery, optoelectronics, and catalysis, holds significant promise. [, , ]

- Biocompatibility and toxicity studies: Evaluating the biocompatibility and potential toxicity of 3,4-Dimethylthieno[2,3-b]thiophene derivatives is crucial for their safe implementation in biological applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-thieno[2,3-d]pyrimidinyl]acetonitrile](/img/structure/B1223656.png)

![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)

![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)

![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)

![3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)

![5-(4-Bromophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1223665.png)

![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)

![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)

![3-benzyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B1223674.png)

![1-(4-Phenylphenyl)-2-(3-thiophen-2-yl-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl)ethanone](/img/structure/B1223676.png)